孔雀石绿 D5 苦味酸盐

描述

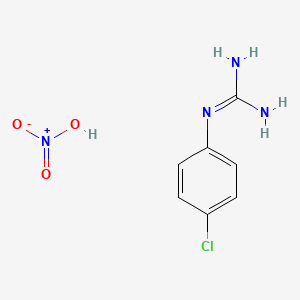

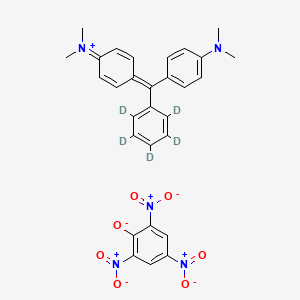

Malachite Green D5 Picrate is an isotopically labeled analog of the triphenylmethane dye, malachite green (MG) . It’s used as an internal standard for the quantification of malachite green in aquaculture products .

Molecular Structure Analysis

The molecular formula of Malachite Green D5 Picrate is C23 2H5 H20 N2 . C6 H2 N3 O7 . Its molecular weight is 562.58 .

Chemical Reactions Analysis

Malachite Green D5 Picrate may be used as an internal standard for the quantification of malachite green in aquaculture products using liquid chromatography coupled to mass spectrometry operated in positive electrospray ionization mode (ESI +) and equipped with multiple reaction monitoring mode (MRM) .

Physical And Chemical Properties Analysis

The molecular weight of Malachite Green D5 Picrate is 562.6 g/mol . More detailed physical and chemical properties are not available in the retrieved sources.

科学研究应用

毒理学效应孔雀石绿(MG),一种三芳甲烷染料,对鱼类和哺乳动物表现出各种毒理学效应。它主要用作水产养殖中的杀虫剂,在其他行业中用于各种目的。尽管在控制真菌和原生动物感染方面有效,但MG因其毒性作用而引起关注,其中包括致癌性、诱变性、染色体断裂、致畸性和呼吸毒性。组织病理学影响包括多器官组织损伤,残留物存在于血清、肝脏、肾脏、肌肉和其他组织中。毒性作用随着暴露时间、温度和浓度的增加而增加,强调了谨慎处理和探索替代杀虫剂的必要性 (Srivastava, Sinha, & Roy, 2004)。

光动力学和激发态弛豫使用表面跳跃模拟研究了MG从S2和S1态的光动力学,揭示了其激发态弛豫动力学。研究发现,MG首先弛豫到S2最小值,然后通过S2/S1圆锥交叉点跳跃到S1态。S1态动力学涉及氨基苯环旋转的变化。这项工作为类似的三苯甲烷染料提供了关键的机理见解,突出了MG在真空中S2和S1激发态的寿命分别为424 fs和1.2 ps (Xie, Xia, Liu, & Cui, 2015)。

哺乳动物的代谢和毒性对啮齿动物中MG和白孔雀石绿的代谢和毒性的研究突出了它们转化为伯芳胺和仲芳胺,导致各种不良反应。这些包括器官损伤、诱变和致癌作用以及发育异常。研究表明,与MG相比,接触这些化合物,特别是白孔雀石绿,会导致更严重的变化 (Culp, Blankenship, Kusewitt, Doerge, Mulligan, & Beland, 1999)。

电化学降解已经研究了MG在硼掺杂金刚石(BDD)电极上的电化学氧化,以去除水生环境中的MG。这项研究强调了去除MG的必要性,因为MG具有遗传毒性和致癌风险。确定了降解效率的最佳条件,包括电流强度、酸性pH和使用Na2SO4作为支持电解质,实现了高降解效率和化学需氧量(COD)去除 (Guenfoud, Mokhtari, & Akrout, 2014)。

安全和危害

作用机制

Target of Action

Malachite Green D5 Picrate is a dye that belongs to the group of triarylmethane dyes . It is used as an anti-cancer agent and has been shown to be effective against leukemia, lymphoma, breast cancer, and other cancers . In the fluorogen activating protein tool, Malachite Green D5 Picrate binds a specific fluorogen activating protein to become highly fluorescent .

Mode of Action

The interaction of Malachite Green D5 Picrate with its targets results in a high degree of fluorescence . This fluorescence can be used to track the movement and interaction of the fluorogen activating protein, providing valuable information about cellular processes .

Biochemical Pathways

Malachite Green D5 Picrate affects the pathways related to the fluorogen activating protein .

Pharmacokinetics

Malachite Green D5 Picrate may be used as an internal standard for the quantification of malachite green in aquaculture products using liquid chromatography coupled to mass spectrometry operated in positive electrospray ionization mode (ESI +) and equipped with multiple reaction monitoring mode (MRM)

Result of Action

The molecular and cellular effects of Malachite Green D5 Picrate’s action are primarily related to its ability to bind to the fluorogen activating protein and become highly fluorescent . This allows for the tracking of cellular processes and may contribute to its anti-cancer effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Malachite Green D5 Picrate. For example, the compound’s fluorescence can be affected by the pH and temperature of its environment . Additionally, the compound must be handled and stored carefully to prevent degradation .

属性

IUPAC Name |

[4-[[4-(dimethylamino)phenyl]-(2,3,4,5,6-pentadeuteriophenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;2,4,6-trinitrophenolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N2.C6H3N3O7/c1-24(2)21-14-10-19(11-15-21)23(18-8-6-5-7-9-18)20-12-16-22(17-13-20)25(3)4;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h5-17H,1-4H3;1-2,10H/q+1;/p-1/i5D,6D,7D,8D,9D; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKJSJDRORUIJJI-AYVDECCJSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=CC=C3.C1=C(C=C(C(=C1[N+](=O)[O-])[O-])[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=C(C=C3)N(C)C)[2H])[2H].C1=C(C=C(C(=C1[N+](=O)[O-])[O-])[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H27N5O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40583569 | |

| Record name | 4-{[4-(Dimethylamino)phenyl][(~2~H_5_)phenyl]methylidene}-N,N-dimethylcyclohexa-2,5-dien-1-iminium 2,4,6-trinitrophenolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

562.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1258668-21-1 | |

| Record name | 4-{[4-(Dimethylamino)phenyl][(~2~H_5_)phenyl]methylidene}-N,N-dimethylcyclohexa-2,5-dien-1-iminium 2,4,6-trinitrophenolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1258668-21-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。